4-Bromo-2-phenylpyrimidine

Vue d'ensemble

Description

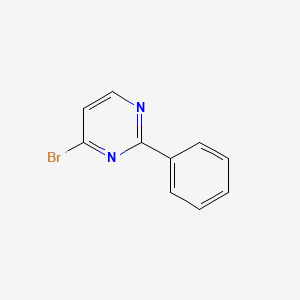

4-Bromo-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a bromine atom at the 4th position and a phenyl group at the 2nd position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-phenylpyrimidine typically involves the bromination of 2-phenylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer and more environmentally friendly brominating agents is also considered to minimize hazardous by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-phenylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids and alkenes, respectively.

Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to modify the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or ethanol are typical.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl or aryl-alkene compounds, which are valuable intermediates in pharmaceuticals and materials science.

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that 4-Bromo-2-phenylpyrimidine exhibits potential anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines:

| Cell Line | Type of Cancer | IC50 Value (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical carcinoma | 15.2 | |

| A549 | Lung adenocarcinoma | 12.5 | |

| MCF-7 | Breast adenocarcinoma | 10.8 | |

| A2780 | Ovarian cancer | 14.3 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents, particularly due to its ability to inhibit cell proliferation in vitro.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 16 | |

| Bacillus subtilis | 15 |

These results indicate that the compound may be useful in developing antimicrobial agents, especially in treating infections caused by resistant bacterial strains.

Organic Electronics

This compound has been explored for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties allow it to function effectively as a charge transport material.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study conducted by Suresh Kumar et al. synthesized several bromopyrimidine derivatives, including this compound, and evaluated their anticancer activity against multiple cancer cell lines using the MTT assay. The results indicated that the synthesized compounds displayed significant cytotoxicity, with particular derivatives outperforming established anticancer drugs like Dasatinib .

Case Study 2: Antimicrobial Efficacy Assessment

In another study, researchers assessed the antimicrobial efficacy of various brominated pyrimidines against clinical isolates of bacteria. The study revealed that modifications to the phenyl group significantly impacted antimicrobial potency, suggesting that structural optimization could enhance efficacy .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation and survival. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylpyrimidine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.

4-Chloro-2-phenylpyrimidine: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.

4-Bromo-2-methylpyrimidine: Contains a methyl group instead of a phenyl group, leading to different electronic and steric properties.

Uniqueness

4-Bromo-2-phenylpyrimidine is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct reactivity and electronic properties. This combination makes it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Activité Biologique

4-Bromo-2-phenylpyrimidine is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a bromine atom at the 4th position and a phenyl group at the 2nd position of the pyrimidine ring, exhibits various pharmacological effects, making it a valuable building block in drug development.

Overview of Biological Activities

This compound has been implicated in several biological processes, including:

- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells by modulating key signaling pathways, particularly through the inhibition of specific kinases. This action disrupts phosphorylation events critical for cell survival and proliferation .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit vital inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide, suggesting its potential as an anti-inflammatory agent .

- Antiviral Properties : It serves as a precursor for synthesizing antiviral agents, indicating its utility in combating viral infections.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound inhibits certain kinases, which are pivotal in signal transduction pathways. This inhibition can lead to altered cellular responses, including cell cycle arrest and apoptosis in cancer cells .

- Gene Expression Modulation : By binding to DNA and RNA, it influences gene expression and protein synthesis. The compound's ability to form hydrogen bonds and hydrophobic interactions with biomolecules underlies these effects.

Anticancer Studies

A study evaluating the anticancer properties of pyrimidine derivatives, including this compound, revealed that these compounds could effectively induce apoptosis in various cancer cell lines. The mechanism involved upregulating p53 expression while downregulating caspase-3 activity, leading to cell death .

Anti-inflammatory Research

In a comparative study assessing the anti-inflammatory effects of different pyrimidine derivatives, this compound exhibited significant inhibition of iNOS and COX-2 mRNA expressions. The results indicated that this compound was more effective than traditional anti-inflammatory drugs like indomethacin .

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Formula | C10H7BrN2 |

| Molecular Weight | 235.08 g/mol |

| Solubility | Soluble in organic solvents |

| Target Proteins | Various kinases and nucleic acids |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic efficacy:

- Absorption : The compound demonstrates good absorption characteristics when administered.

- Distribution : It distributes widely in tissues due to its lipophilic nature.

- Metabolism : Metabolic pathways involve phase I reactions leading to various metabolites that may retain biological activity.

- Excretion : Primarily excreted via renal pathways.

Propriétés

IUPAC Name |

4-bromo-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCPRKLEAXEKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.